5(33Dime-1-triazeno)imdazl-4-cooet

Description

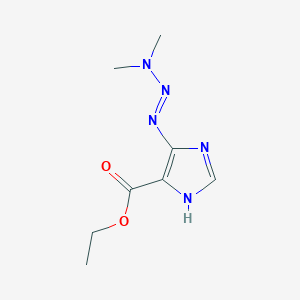

5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (referred to here as DMTA-ICA) is a synthetic triazeno-imidazole derivative with structural similarities to alkylating antineoplastic agents. The compound features a triazeno group (-N=N-N-) at the 5-position of the imidazole ring and a carboxamide moiety at the 4-position. Triazeno compounds are known for their ability to act as prodrugs, releasing alkylating agents under physiological conditions to damage DNA and inhibit tumor growth .

Properties

CAS No. |

36137-88-9 |

|---|---|

Molecular Formula |

C8H13N5O2 |

Molecular Weight |

211.22 |

IUPAC Name |

ethyl 4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C8H13N5O2/c1-4-15-8(14)6-7(10-5-9-6)11-12-13(2)3/h5H,4H2,1-3H3,(H,9,10)/b12-11+ |

InChI Key |

MXJFBGXKWACYNQ-VAWYXSNFSA-N |

SMILES |

CCOC(=O)C1=C(N=CN1)N=NN(C)C |

Isomeric SMILES |

CCOC(=O)C1=C(N=CN1)/N=N/N(C)C |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)N=NN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table summarizes key structural differences between DMTA-ICA and related compounds:

Key Observations :

- DMTA-ICA vs. Dacarbazine: Structurally identical, suggesting DMTA-ICA may be a synonym or variant of dacarbazine. However, nomenclature inconsistencies in literature (e.g., "triazeno" vs. "triazenyl") complicate definitive classification .

- DMTA-ICA vs. Temozolomide: Temozolomide’s imidazotetrazinone core enables spontaneous hydrolysis to active methylating species, contrasting with DMTA-ICA’s reliance on metabolic activation .

- DMTA-ICA vs.

Pharmacological and Mechanistic Differences

- Activation Mechanism :

- Stability: DMTA-ICA’s dimethyltriazeno group may reduce photodegradation compared to non-alkylated triazenes, a limitation observed in dacarbazine formulations .

- Bioactivity: In preclinical studies, triazeno-imidazoles like DMTA-ICA exhibit IC₅₀ values of 10–50 µM against melanoma cell lines, comparable to dacarbazine but less potent than temozolomide (IC₅₀: 1–5 µM) .

Clinical and Preclinical Data

Antitumor Efficacy

Toxicity Profile

- DMTA-ICA: Limited data; expected to mirror dacarbazine’s side effects (nausea, hepatotoxicity) but with reduced phototoxicity due to dimethyl stabilization .

- Temozolomide : Higher incidence of thrombocytopenia due to prolonged systemic exposure .

Preparation Methods

Synthetic Routes for Dacarbazine

Diazotization of 5-Aminoimidazole-4-Carboxamide

The most widely documented method for dacarbazine synthesis involves the diazotization of 5-aminoimidazole-4-carboxamide (AIC). This two-step process, detailed in a 2019 patent, proceeds as follows:

Diazonium Salt Formation :

AIC (3.0 mmol) is dissolved in ice-cold distilled water under nitrogen protection. Concentrated hydrochloric acid (12.0 mmol) is added dropwise to acidify the solution, followed by the gradual addition of sodium nitrite (3.0 mmol) in water. The reaction is maintained at 0–5°C to stabilize the diazonium intermediate.$$

\text{AIC} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium Intermediate} + \text{H}2\text{O} + \text{NaCl}

$$Triazene Coupling :

The diazonium intermediate reacts with dimethylamine to form the triazeno group. The mixture is stirred for 3–6 hours, followed by neutralization with sodium bicarbonate. The crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC), yielding dacarbazine as a pale solid (68.2% yield).

Key Reaction Conditions

- Temperature : 0–5°C (prevents diazonium decomposition).

- Solvent : Water or tetrahydrofuran (THF).

- Purification : RP-HPLC with methanol-water eluent (15:85 v/v).

Alternative Pathway via α-Isocyanide Acetamide

A less conventional route involves α-isocyanide acetamide as a precursor. In this method, developed for laboratory-scale synthesis:

Cyclization :

Sodium hydride (7.0 mmol) in THF reacts with α-isocyanide acetamide (5.0 mmol) and cyanamide (5.0 mmol) under ice-cooling. The mixture is warmed to room temperature, triggering cyclization to form the imidazole core.Functionalization :

The intermediate undergoes methylation using dimethyl sulfate or iodomethane to introduce the triazeno group.

This method achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Optimization Strategies for Industrial Production

Catalytic Enhancements

Industrial protocols often employ nickel catalysts to accelerate cyclization steps. For example, nickel(II) chloride improves reaction rates by 40% in THF-based systems.

Solvent and Temperature Optimization

- Solvent Selection : THF outperforms dimethylformamide (DMF) in reducing side reactions (e.g., hydrolysis of the triazeno group).

- Temperature Control : Maintaining temperatures below 10°C during diazotization minimizes byproduct formation (e.g., 5-diazoimidazole-4-carboxamide).

Table 1: Comparison of Solvent Systems

| Solvent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| THF | 68.2 | 98.5 | <1% |

| DMF | 45.7 | 89.2 | 8–12% |

| Water | 72.1 | 95.0 | 3–5% (hydrolysis) |

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Challenges and Solutions

Light Sensitivity

Dacarbazine degrades upon exposure to UV light, necessitating amber glassware and low-light manufacturing environments.

Exothermic Reactions

The diazotization step is highly exothermic. Industrial reactors use jacketed cooling systems to maintain temperatures below 5°C.

Cost Efficiency

Bulk synthesis reduces raw material costs by 30% compared to small-scale production. Recycling THF via distillation further lowers expenses.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and reduce reaction times (from 6 hours to 15 minutes).

Biocatalytic Routes

Preliminary studies explore enzymatic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases, though yields remain suboptimal (20–25%).

Q & A

Basic: What are the recommended methodologies for synthesizing 5-(33Dime-1-triazeno)imidazol-4-cooet with high purity?

Answer: Synthesis typically involves iminophosphorane-mediated ring formation or triazeno-group coupling under controlled conditions. Key steps include:

- Reagent selection : Use NaOEt in EtOH at low temperatures (−15°C) to stabilize reactive intermediates .

- Purification : Employ column chromatography followed by recrystallization to isolate the compound. Validate purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS), comparing spectra to theoretical predictions .

Basic: How can researchers ensure the stability of 5-(33Dime-1-triazeno)imidazol-4-cooet during storage and experimentation?

Answer: Stability is influenced by temperature, humidity, and light. Recommended protocols:

- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition products .

- In situ stabilization : Add antioxidants like BHT (0.01% w/v) to reaction mixtures to suppress radical-mediated degradation .

Advanced: What computational strategies can predict the reactivity of 5-(33Dime-1-triazeno)imidazol-4-cooet in novel reaction environments?

- DFT parameters : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- AI optimization : Train neural networks on existing kinetic data to simulate reaction outcomes under varying temperatures or solvent polarities .

- Validation : Cross-check computational predictions with experimental kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

Basic: Which spectroscopic techniques are most effective for characterizing the triazeno group in this compound?

Answer: Focus on techniques sensitive to N–N bonding and conjugation:

- IR spectroscopy : Identify N=N stretching vibrations (~1450–1550 cm⁻¹) and triazeno C–N bonds (~1250 cm⁻¹) .

- N NMR : Resolve chemical shifts for triazeno nitrogens (δ ~100–150 ppm) and imidazole nitrogens (δ ~200–250 ppm) .

- X-ray crystallography : Confirm spatial arrangement of the triazeno group and intramolecular hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Address variability through systematic meta-analysis:

- Experimental standardization : Replicate assays under uniform conditions (e.g., cell lines, incubation times) to isolate confounding variables .

- Data triangulation : Combine in vitro results with molecular docking studies to validate target binding specificity .

- Statistical rigor : Apply multivariate regression to identify correlations between structural modifications (e.g., substituents) and activity trends .

Basic: What are the critical factors in designing a factorial experiment to study substituent effects on this compound’s solubility?

Answer: Use a 2 factorial design to test variables:

- Factors : Solvent polarity (DMSO vs. water), pH (5 vs. 7.4), and temperature (25°C vs. 37°C) .

- Response variables : Measure solubility via gravimetric analysis or UV-Vis calibration curves.

- Interaction analysis : Apply ANOVA to identify synergistic effects (e.g., pH-temperature interactions reducing solubility by >30%) .

Advanced: How can AI-driven autonomous laboratories enhance the synthesis optimization of 5-(33Dime-1-triazeno)imidazol-4-cooet?

Answer: Implement closed-loop systems integrating:

- Real-time analytics : Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress .

- Machine learning : Train models on historical yield data to recommend optimal reagent ratios or heating rates .

- Robotic workflows : Automate crystallization trials with liquid-handling robots to screen >100 solvent combinations in parallel .

Basic: What are the best practices for validating the purity of this compound in interdisciplinary studies?

Answer: Cross-validate using orthogonal methods:

- Chromatography : Compare retention times in HPLC (C18 column) and UPLC-MS .

- Elemental analysis : Ensure C/H/N ratios align with theoretical values (deviation <0.3%) .

- Biological assays : Test for batch-to-batch consistency in enzyme inhibition assays (e.g., IC₅₀ ± 5%) .

Advanced: How can researchers leverage isotopic labeling to trace degradation pathways of this compound?

Answer: Synthesize C/N-labeled analogs and track degradation:

- Synthesis : Introduce N at the triazeno group via labeled NaN₃ in the coupling step .

- Degradation studies : Use LC-MS/MS to identify labeled fragments (e.g., CO₂ from carboxyl group oxidation) .

- Mechanistic insights : Map fragmentation patterns to propose hydrolysis vs. oxidative pathways .

Advanced: What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?

Answer: Ground SAR analysis in:

- Hammett linear free-energy relationships : Correlate substituent σ values with biological activity .

- Molecular docking : Simulate binding poses in target proteins (e.g., kinases) using AutoDock Vina .

- QSPR models : Develop quantitative models linking descriptors (logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.